molecular formula C5H10O3 B147191 Methyl 2-hydroxyisobutyrate CAS No. 2110-78-3

Methyl 2-hydroxyisobutyrate

Cat. No.: B147191
CAS No.: 2110-78-3
M. Wt: 118.13 g/mol
InChI Key: XYVQFUJDGOBPQI-UHFFFAOYSA-N
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Description

Methyl 2-hydroxyisobutyrate (CAS 2110-78-3) is an ester derived from 2-hydroxyisobutyric acid and methanol. Its molecular formula is $ \text{C}5\text{H}{10}\text{O}_3 $, with a molecular weight of 118.13 g/mol. Structurally, it features a hydroxyl group adjacent to a branched ester moiety, contributing to its unique physicochemical properties. This compound is widely utilized in organic synthesis as a solvent, intermediate, or chiral building block due to its polar yet hydrophobic nature. Industrially, it finds applications in coatings, agrochemicals, and fragrances .

Chemical Reactions Analysis

Thermal Decomposition

Gas-phase decomposition at 369.9–439.4°C follows first-order kinetics, producing volatile fragments ( ):

Arrhenius Parameters

Compoundlog k (s⁻¹)Activation Energy (kJ·mol⁻¹)
HBM13.37 ± 0.39217.1 ± 5.1

Products

Primary ProductsSecondary Byproducts
Acetone, Methanol, COMethyl methacrylate, Methyl formate

Mechanistic studies (B3LYP/6-31+G** level) suggest a two-step process:

  • Elimination : Loss of methanol to form 2-hydroxyisobutyric acid anhydride.

  • Fragmentation : Cleavage into acetone and CO via a six-membered transition state ( ).

Hydrolysis and Stability

HBM hydrolyzes under acidic or basic conditions:

  • Acidic Hydrolysis : Forms 2-hydroxyisobutyric acid and methanol.

  • Basic Hydrolysis (Saponification) : Yields the sodium salt of 2-hydroxyisobutyric acid.

Stability Notes :

  • Stable under anhydrous conditions but degrades in aqueous media (pH-dependent).

  • Water solubility: 1000 g/L at 20°C ( ).

Reactivity with Oxidizing Agents

HBM reacts vigorously with strong oxidizers (e.g., peroxides, chlorates), producing hazardous gases:

Reaction ConditionsProducts
High-temperature oxidationCO₂, CO, water
Radical-initiated oxidationFormic acid derivatives

Safety protocols recommend avoiding open flames and static discharge ( ).

Catalytic and Byproduct Formation

  • Transesterification : HBM reacts with higher alcohols (e.g., ethanol) under acid catalysis to form alkyl 2-hydroxyisobutyrates ( ).

  • Polymerization : Trace methyl methacrylate detected during decomposition suggests potential for radical-initiated polymerization ( ).

Key Data Tables

Table 1: Physicochemical Properties Influencing Reactivity

PropertyValueSource
Boiling Point137°C
Flash Point42°C
Vapor Pressure8.36 hPa (25°C)

Table 2: Comparative Decomposition Pathways

ConditionMajor PathwayByproducts
Thermal (400°C)C-O bond cleavageAcetone, CO
AcidicEster hydrolysis2-Hydroxyisobutyric acid
OxidativeRadical oxidationCO₂, formates

Scientific Research Applications

Solvent and Cleaning Agent

Methyl 2-hydroxyisobutyrate is widely used as a solvent due to its effective solvating properties. It serves as an ink cleaning solvent and is utilized in various formulations for cleaning agents in industrial settings . Its ability to dissolve a wide range of organic compounds makes it suitable for applications in coatings and adhesives.

Intermediate in Chemical Synthesis

As an intermediate, MHB plays a crucial role in the production of agrochemicals and pharmaceuticals. It is involved in the synthesis of methacrylic acid, which is a precursor for polymers used in coatings and adhesives. Additionally, it can be transformed into other valuable compounds through various chemical reactions, including transesterification processes .

Biotechnological Applications

Recent studies have highlighted the potential of MHB in biotechnological processes. For instance, genetically modified bacteria have been employed to produce 2-hydroxyisobutyric acid (2-HIBA) from methanol through overflow metabolism. This process not only demonstrates the utility of MHB as a building block for biochemicals but also points to its role in sustainable production methods using renewable feedstocks .

Case Study 1: Production of Allyl-2-Hydroxyisobutyrate

In research focused on the conversion of this compound to allyl-2-hydroxyisobutyrate, experiments showed high selectivity (99.9%) under optimized conditions. The conversion rates varied based on reaction parameters such as water content and catalyst type, showcasing MHB's versatility in synthetic organic chemistry .

Case Study 2: Semiconductor Manufacturing

This compound has found applications within semiconductor manufacturing as a photoresist thinner. Its properties facilitate the lithography process by improving the flow and coating characteristics of photoresists used on silicon wafers . This application underscores the compound's importance beyond traditional chemical industries.

Data Tables

Application AreaSpecific UseBenefits
SolventInk cleaning solventEffective at dissolving organic materials
Chemical SynthesisIntermediate for agrochemicalsEssential for producing methacrylic acid
BiotechnologyProduction of 2-HIBAUtilizes renewable feedstocks
Semiconductor IndustryPhotoresist thinnerEnhances lithography processes

Comparison with Similar Compounds

Methyl 2-hydroxyisobutyrate belongs to the family of hydroxy esters. Below is a detailed comparison with structurally analogous compounds:

Structural and Functional Analogues

Methyl Lactate (Methyl 2-hydroxypropanoate)

  • Formula : $ \text{C}4\text{H}8\text{O}_3 $
  • Boiling Point : 144–145°C
  • Solubility : Miscible in water and polar solvents.
  • Applications : Green solvent in paints, biodegradable plastics.
  • Key Difference : Linear chain vs. branched chain in this compound, leading to lower steric hindrance and higher reactivity in methyl lactate .

Ethyl 2-Hydroxyisobutyrate

  • Formula : $ \text{C}6\text{H}{12}\text{O}_3 $
  • Boiling Point : 182–184°C
  • Solubility: Limited water solubility compared to methyl ester due to longer alkyl chain.
  • Applications : Slow-evaporating solvent in industrial coatings.
  • Key Difference : Ethyl group increases hydrophobicity and volatility, altering solvent performance .

Methyl Glycolate (Methyl 2-hydroxyacetate)

  • Formula : $ \text{C}3\text{H}6\text{O}_3 $
  • Boiling Point : 152°C
  • Solubility : Highly water-soluble.
  • Applications : Pharmaceutical intermediates, cosmetics.
  • Key Difference : Smaller molecular size enhances solubility but reduces thermal stability compared to this compound .

Physicochemical Properties Comparison

Property This compound Methyl Lactate Ethyl 2-Hydroxyisobutyrate Methyl Glycolate
Molecular Weight (g/mol) 118.13 104.10 132.16 90.08
Boiling Point (°C) 165–167 144–145 182–184 152
Water Solubility (g/L) 120 1000 50 1500
LogP (Octanol-Water) 0.35 -0.24 0.98 -0.56

Key Observations :

  • Branched structure in this compound reduces water solubility compared to methyl lactate and methyl glycolate but enhances compatibility with nonpolar matrices .
  • Longer alkyl chains (e.g., ethyl vs. methyl) increase hydrophobicity and boiling points, as seen in ethyl 2-hydroxyisobutyrate .

Biological Activity

Methyl 2-hydroxyisobutyrate (MHB) is an ester derived from 2-hydroxyisobutyric acid, with the chemical formula C5H10O3C_5H_{10}O_3. This compound has garnered attention in various fields, including biotechnology and pharmacology, due to its potential biological activities and applications. This article explores the biological activity of MHB, focusing on its synthesis, metabolic pathways, and implications in biotechnological processes.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC5H10O3C_5H_{10}O_3
Molecular Weight118.13 g/mol
Boiling PointNot specified
SolubilityVery soluble in water
Log P (octanol-water)0.05 to 1.59

These properties suggest that MHB is a highly soluble compound, which may facilitate its bioavailability and interaction with biological systems.

Synthesis and Production

MHB can be synthesized through various methods, including:

  • Esterification : The reaction of 2-hydroxyisobutyric acid with methanol, often catalyzed by acid catalysts or enzymes, leads to the formation of MHB. Recent studies have explored self-catalyzed esterification methods as efficient production techniques .
  • Microbial Fermentation : Certain microbial strains can produce MHB through metabolic pathways involving methanol or other substrates, highlighting its potential in biotechnological applications .

Metabolic Pathways

MHB is involved in various metabolic pathways. It can act as an intermediate in the biosynthesis of methacrylic acid, which is widely used in the production of polymers and resins. The conversion of methanol to MHB via microbial fermentation has been studied extensively, revealing insights into the metabolic engineering of methylotrophic bacteria for enhanced production yields .

Pharmacological Effects

Research indicates that MHB exhibits several biological activities:

  • Antimicrobial Properties : Some studies suggest that MHB may possess antimicrobial effects, making it a candidate for further investigation as a preservative or therapeutic agent .
  • Biocompatibility : Due to its low toxicity and high solubility, MHB is considered biocompatible, which is advantageous for applications in pharmaceuticals and medical devices .

Case Studies

  • Microbial Production of MHB : A study demonstrated the successful production of MHB from methanol using recombinant strains of Methylobacterium extorquens. The research highlighted the importance of host physiology over heterologous gene expression in determining product yields .
  • Esterification Techniques : Another study focused on the self-catalyzed esterification process for producing MHB from 2-hydroxyisobutyric acid. The findings suggested that this method could be a viable alternative to traditional catalytic processes, offering advantages in terms of simplicity and efficiency .

Implications for Biotechnology

The ability to produce MHB efficiently through microbial fermentation or innovative synthesis methods has significant implications for industrial biotechnology. Its role as a precursor to valuable compounds like methacrylic acid positions it as a key player in sustainable chemical production.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl 2-hydroxyisobutyrate, and how can its purity be validated in laboratory settings?

  • This compound can be synthesized via esterification of 2-hydroxyisobutyric acid with methanol under acid catalysis. Purity validation typically employs gas chromatography (GC) with flame ionization detection, as commercial batches are reported to have >99.5% purity (GC) . Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) is critical for structural confirmation, with characteristic peaks for the tertiary alcohol and ester groups .

Q. How should researchers experimentally determine key physicochemical properties such as boiling point, density, and solubility?

  • Boiling point (137°C) and density (1.023 g/mL at 25°C) can be measured using standardized methods like ASTM distillation and pycnometry, respectively . Solubility in water (1000 g/L at 20°C) requires gravimetric analysis after saturation and filtration . Discrepancies in reported flash points (42–45°C vs. 108°F/42.2°C) highlight the need to specify testing standards (e.g., closed vs. open cup) .

Q. What safety protocols are essential for handling this compound in laboratory experiments?

  • As a flammable liquid (UN1993, Packing Group III), storage must follow OSHA guidelines: use approved flammable storage cabinets, avoid basements, and maintain temperatures <15°C . Personal protective equipment (PPE) should include chemical goggles, flame-resistant gloves (EN 374 protection class ≥3), and vapor respirators if ventilation is inadequate . Spills require neutralization with inert absorbents and disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic roles of 2-hydroxyisobutyrate derivatives, such as its urinary excretion post-exercise?

  • Urinary 2-hydroxyisobutyrate elevation after physical activity may stem from competitive renal reabsorption with lactate, as both share the same transporter . Methodologically, controlled human trials with pre-/post-exercise urine metabolomics (LC-MS or NMR) can isolate confounding factors (e.g., diet, gut microbiota). Comparative studies using isotopically labeled tracers (e.g., ¹³C) may clarify its origin (endogenous vs. exogenous) .

Q. What biotechnological strategies exist for sustainable synthesis of this compound from renewable substrates?

  • Recombinant Cupriavidus necator H16 expressing 2-hydroxyisobutyryl-CoA mutase can convert fructose or butyrate into 2-hydroxyisobutyrate via 3-hydroxybutyryl-CoA intermediates . Optimizing fermentation conditions (e.g., carbon/nitrogen ratios, pH) and enzyme kinetics (e.g., mutase activity assays) are critical for yield improvement. Downstream esterification with methanol completes the synthesis .

Q. How does this compound interact with polymeric matrices in electronic material applications, and what analytical techniques characterize these interactions?

  • As a solvent for electron beam resists (EBR) and bottom anti-reflective coatings (BARC), its compatibility with acrylic resins can be assessed via solubility parameter calculations (Hansen or Hildebrand) . Fourier-transform infrared spectroscopy (FTIR) and dynamic mechanical analysis (DMA) quantify plasticization effects on polymer glass transition temperatures .

Q. What methodologies address the environmental persistence and ecotoxicological risks of this compound?

  • OECD 301 biodegradability tests and algal toxicity assays (e.g., Daphnia magna LC50) are recommended. Although its persistence is classified as low, high water solubility (1000 g/L) necessitates groundwater monitoring near disposal sites . Advanced oxidation processes (AOPs) using UV/H₂O₂ can degrade residual traces in wastewater .

Q. Methodological Notes

  • Data Validation : Cross-reference physicochemical data against peer-reviewed literature (e.g., Yoshida et al., 1995) and prioritize measurements using certified reference materials .
  • Contradictory Findings : Address discrepancies (e.g., flash points) by documenting experimental conditions (equipment calibration, ambient humidity) .
  • Advanced Instrumentation : Utilize high-resolution mass spectrometry (HRMS) for metabolite identification and X-ray crystallography for structural elucidation of derivatives .

Properties

IUPAC Name

methyl 2-hydroxy-2-methylpropanoate
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InChI

InChI=1S/C5H10O3/c1-5(2,7)4(6)8-3/h7H,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XYVQFUJDGOBPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C(=O)OC)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10O3
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DSSTOX Substance ID

DTXSID5062184
Record name Methyl 2-hydroxy-2-methylpropionate
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Molecular Weight

118.13 g/mol
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Physical Description

Liquid, Colorless liquid; [Acros Organics MSDS]
Record name Propanoic acid, 2-hydroxy-2-methyl-, methyl ester
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CAS No.

2110-78-3
Record name Methyl 2-hydroxyisobutyrate
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Retrosynthesis Analysis

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